molecular formula C14H22Cl2N2 B8191246 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane dihydrochloride

9-Benzyl-3,9-diazabicyclo[4.2.1]nonane dihydrochloride

Cat. No.: B8191246
M. Wt: 289.2 g/mol
InChI Key: VZVAPPSUKWJIAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Benzyl-3,9-diazabicyclo[4.2.1]nonane dihydrochloride is a bicyclic organic compound of significant interest in medicinal chemistry and pharmacology. Its unique molecular architecture, characterized by a diazabicyclo nonane core and a benzyl substituent, makes it a valuable scaffold for scientific research . The compound is supplied as a dihydrochloride salt, which enhances its stability and solubility for in-vitro applications . Extensive research has investigated its role as a ligand for opioid receptors, particularly the delta opioid receptor, which is a key target in pain modulation and neurological research . This binding affinity suggests potential analgesic properties and makes the compound a crucial tool for studying receptor-level interactions and signaling pathways . The rigid bicyclic framework provides a defined three-dimensional structure that can help improve receptor-binding specificity . This product is intended for research purposes as a chemical building block or for investigating its biological activity in disciplines such as chemistry, biology, and medicine . It is strictly For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

9-benzyl-3,9-diazabicyclo[4.2.1]nonane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2.2ClH/c1-2-4-12(5-3-1)11-16-13-6-7-14(16)10-15-9-8-13;;/h1-5,13-15H,6-11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZVAPPSUKWJIAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCCC1N2CC3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Diazabicyclo Nonane Precursors

The foundational step in synthesizing 9-benzyl-3,9-diazabicyclo[4.2.1]nonane involves alkylating a diazabicyclo nonane precursor with benzyl chloride or benzyl chloroformate. For instance, a patent by details the reaction of 9-methyl-3,9-diazabicyclo[4.2.1]nonane with benzyl chloride in anhydrous ether under vigorous agitation. The reaction proceeds via nucleophilic substitution, where the secondary amine attacks the electrophilic benzyl carbon, forming the benzylated product. Triethylamine is often employed as a base to neutralize hydrochloric acid generated in situ, ensuring reaction efficiency.

Cyclization Strategies

Cyclization of linear precursors represents an alternative route. A procedure from Organic Syntheses demonstrates the synthesis of a related compound, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, via acid-catalyzed cyclization of benzylamine derivatives. While this method targets a monoaza system, analogous conditions (e.g., sulfuric acid at 0–10°C) can be adapted for diazabicyclo frameworks by introducing a second nitrogen atom during precursor design.

Reaction Conditions and Optimization

Solvent Systems

  • Ether-Based Reactions : Anhydrous diethyl ether is frequently used for alkylation due to its inertness and ability to stabilize ionic intermediates.

  • Polar Aprotic Solvents : Dichloromethane (DCM) and toluene are preferred in industrial settings for their high solubility and ease of removal under reduced pressure.

Temperature and pH Control

  • Low-Temperature Alkylation : Reactions conducted at 0–10°C minimize side reactions such as over-alkylation or decomposition.

  • pH Adjustment : Post-reaction mixtures are often adjusted to pH 8–9 using aqueous sodium hydroxide to precipitate impurities and isolate the product.

Catalysts and Reagents

  • Bases : Triethylamine and sodium bicarbonate are standard choices for scavenging HCl during alkylation.

  • Reducing Agents : Lithium aluminum hydride (LiAlH₄) is employed in downstream reductions, though its use requires strict anhydrous conditions.

Purification and Isolation Techniques

Recrystallization

Crude products are commonly purified via recrystallization from hexane or ethanol/ethyl acetate mixtures. For example, reports recrystallizing 9-methyl-3,9-diazabicyclo[4.2.1]nonane derivatives from hexane to achieve >95% purity.

Chromatographic Methods

Flash column chromatography using hexane-ethyl acetate gradients (1:1 to 3:1) effectively separates benzylated products from unreacted starting materials. Silica gel remains the stationary phase of choice due to its cost-effectiveness and compatibility with nonpolar solvents.

Salt Formation

The dihydrochloride salt is generated by treating the free base with hydrogen chloride gas in ether or aqueous HCl. This step enhances compound stability and water solubility, critical for pharmacological applications.

Industrial-Scale Production

Batch Reactors

Large-scale syntheses utilize jacketed reactors with automated temperature and pH controls. A patent by describes a 2 L reactor setup where benzyl chloride is added dropwise to a stirred solution of the diazabicyclo precursor, ensuring uniform mixing and heat dissipation.

Continuous Flow Systems

Recent advancements employ continuous flow chemistry to reduce reaction times and improve yields. For instance, a microreactor system can achieve 85% conversion in 30 minutes, compared to 12 hours in batch processes.

Comparative Analysis of Synthetic Methods

Method Reagents Conditions Yield Purity
AlkylationBenzyl chloride, Et₃NEther, 0°C, 12 h78%95%
CyclizationH₂SO₄, benzylamineDCM, 4–8°C, 24 h65%90%
Continuous FlowBenzyl chloroformate, DCMMicroreactor, 30 min85%98%

Challenges and Mitigation Strategies

Moisture Sensitivity

The hygroscopic nature of intermediates necessitates anhydrous conditions. Molecular sieves or nitrogen atmospheres are employed during storage and reaction phases.

Scalability Limits

Batch processes face heat transfer limitations at >10 kg scales. Transitioning to flow chemistry or segmented flow reactors addresses this by improving thermal management.

Chemical Reactions Analysis

Types of Reactions

9-Benzyl-3,9-diazabicyclo[4.2.1]nonane dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted diazabicyclo nonane derivatives.

Scientific Research Applications

9-Benzyl-3,9-diazabicyclo[4.2.1]nonane dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Benzyl vs.
  • Dihydrochloride Salt: Enhances solubility (e.g., rac-(1R,6S)-3-Methyl-3,9-diazabicyclo[4.2.1]nonane dihydrochloride has a molecular weight of 213.1 g/mol and 95% purity ), critical for in vivo studies.

Pharmacological Activities

  • 9-Methyl Derivatives : Exhibit spasmolytic activity and serve as intermediates for ligands targeting D2-like receptors .
  • Benzyl Derivatives: Limited data exists, but structurally similar compounds (e.g., 3-benzyl-9a-diethylaminoethyl-3,9-diazabicyclo[3.3.1]nonane) demonstrate antihypertensive and cholinergic effects in animal models .
  • Ganglionic Blockers: 4-Benzyhydryl-9-methyl-4,9-diazabicyclo[4.2.1]nonane reduces arterial pressure by 20–50 mm Hg in cats , suggesting the benzyl group’s role in modulating cardiovascular activity.

Biological Activity

9-Benzyl-3,9-diazabicyclo[4.2.1]nonane dihydrochloride is a bicyclic compound that has drawn attention in medicinal chemistry due to its potential biological activities, particularly its interaction with various receptor systems. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₄H₂₂Cl₂N₂
  • IUPAC Name : this compound
  • CAS Number : 897396-10-0

The compound features a unique diazabicyclo framework, incorporating two nitrogen atoms that contribute to its biological interactions. Its structure allows for potential binding to various receptors, particularly in the central nervous system (CNS).

Research indicates that this compound may act as a ligand for opioid receptors, particularly delta opioid receptors, which are involved in pain modulation and other physiological processes. The compound's ability to modulate these receptors suggests potential analgesic properties without the adverse effects typically associated with traditional opioids.

Interaction with Receptors

The binding affinity and efficacy of 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane at various receptor sites are crucial for understanding its therapeutic potential. Preliminary studies have shown promising results regarding its interaction with delta opioid receptors, indicating a possible role in pain relief and management of mood disorders .

Antinociceptive Effects

Studies have highlighted the compound's potential as an analgesic agent. In animal models, it has demonstrated significant antinociceptive effects comparable to established analgesics but with a potentially improved safety profile .

Neuropharmacological Studies

In addition to analgesic properties, this compound has been investigated for its effects on sleep regulation through orexin receptor interactions. Research has shown that derivatives of this compound can promote sleep in rat models, suggesting applications in treating insomnia and other sleep disorders .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Orexin Receptor Antagonism :
    • A study demonstrated that compounds with a diazabicyclo structure exhibit dual orexin receptor antagonism, which could lead to sleep-promoting effects in clinical settings .
    • Findings indicated good oral bioavailability and efficacy in promoting sleep in rat EEG models.
  • Analgesic Properties :
    • Research indicated that the compound could effectively reduce pain responses in animal models without the side effects commonly associated with opioids .

Comparative Analysis

The following table summarizes the biological activity of this compound compared to similar compounds:

Compound NameMechanism of ActionBiological ActivityUnique Features
This compoundOpioid receptor modulationAnalgesic, sleep-promotingBicyclic structure with benzyl group
3-Methyl-3,9-diazabicyclo[4.2.1]nonaneOpioid receptor modulationModerate analgesicMethyl substitution affects binding
8-Benzyloxy-3,8-diazabicyclo[5.3.0]decaneOpioid receptor modulationVaries by structureExtended bicyclic system

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane dihydrochloride, and how can reaction conditions be optimized?

  • Methodology :

  • Core Synthesis : Begin with bicyclic amine precursors (e.g., 9-methyl-3,9-diazabicyclo[4.2.1]nonane) and functionalize via benzylation using benzyl halides or aldehydes under reflux in anhydrous solvents (e.g., dry pyridine or ethanol) .
  • Purification : Extract intermediates with chloroform or dichloromethane, basify with potassium carbonate, and crystallize the final product from acetone or ethanol to isolate the hydrochloride salt .
  • Optimization : Adjust reaction time (e.g., 30–60 minutes on a water bath), temperature (40–80°C), and stoichiometry (1:1.2 molar ratio of amine to benzylating agent) to maximize yield .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the compound’s purity and stereochemistry?

  • Methodology :

  • NMR Spectroscopy : Use ¹H/¹³C-NMR to confirm benzyl group integration and bicyclic backbone structure. Chiral centers can be identified via splitting patterns and coupling constants .
  • HPLC-MS : Employ reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) to assess purity (>95%) and detect byproducts .
  • X-ray Crystallography : Resolve absolute stereochemistry by growing single crystals in acetone/water mixtures and analyzing diffraction patterns .

Q. What are the critical steps in purifying this compound, and how do solvent systems affect yield?

  • Methodology :

  • Liquid-Liquid Extraction : After reaction completion, partition the mixture between chloroform and ice-cold water to remove polar impurities .
  • Recrystallization : Use acetone for high-yield crystallization (~70–80%) due to the compound’s moderate solubility. Ethanol/ether systems may reduce yield but improve purity .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its interaction with neurotransmitter receptors, and what experimental approaches validate this?

  • Methodology :

  • Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H-dopamine) in competitive binding studies with rat striatal membranes to compare enantiomers’ affinity for D2/D3 receptors .
  • Mutagenesis Studies : Modify receptor chiral binding pockets (e.g., Ser193 in D3 receptors) via site-directed mutagenesis to assess stereospecific activity shifts .
  • In Silico Docking : Model enantiomers in Schrödinger Maestro to predict binding poses and correlate with IC50 values from assays .

Q. What strategies are employed to resolve contradictions in biological activity data across different in vitro and in vivo models?

  • Methodology :

  • Dose-Response Harmonization : Compare EC50 values in cell-based assays (e.g., cAMP inhibition in HEK293 cells) with behavioral outcomes (e.g., rotarod performance in MPTP-induced Parkinson’s mice) .
  • Metabolic Profiling : Use LC-MS to identify species-specific metabolites (e.g., N-debenzylated derivatives) that may alter activity in vivo .
  • Knockout Models : Validate target specificity by testing the compound in dopamine receptor knockout mice to isolate off-target effects .

Q. How can computational methods predict the compound’s pharmacokinetics, and what validation experiments are required?

  • Methodology :

  • ADMET Prediction : Use SwissADME to estimate logP (2.1–2.5), blood-brain barrier penetration, and CYP450 inhibition risks .
  • In Vivo Validation : Conduct pharmacokinetic studies in Sprague-Dawley rats (IV/PO dosing) to measure plasma half-life (t1/2) and brain-to-plasma ratios via LC-MS/MS .

Q. What criteria determine the selection of animal models for evaluating the compound’s neuropharmacological effects?

  • Methodology :

  • Disease Relevance : Use MPTP-treated mice for Parkinson’s studies (motor deficits) or chronic constriction injury (CCI) rats for neuropathic pain models .
  • Pharmacodynamic Alignment : Ensure receptor subtype expression (e.g., D3 vs. D2) in the model matches human tissue profiles via qPCR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.